Dexamethasone β-D-Glucuronide Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

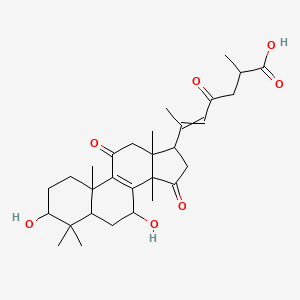

Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) is a synthetic glucocorticoid that has been used in many scientific research applications. It is a derivative of the naturally occurring steroid hormone dexamethasone, and is often used as a drug in clinical settings. DBGSS has been studied extensively in the past few decades, and its various biochemical and physiological effects have been identified.

Scientific Research Applications

Impact on Skeletogenesis

Dexamethasone has been found to influence embryonic development, particularly affecting osteogenesis during pregnancy. It interacts with skeletal progenitor cells, potentially altering bone growth through modulation of signaling pathways crucial for skeletogenesis, such as BMP, FGF, Hedgehog, and Wnt. Understanding these effects is vital for assessing the safety of dexamethasone use in clinical settings (Cheng et al., 2014).

Neurotoxicity and Particle Size

Research comparing particle sizes of various steroids, including dexamethasone, reveals its nonparticulate nature and implications for neurotoxicity. These findings are significant for procedures like transforaminal epidural steroid injections, suggesting a need for further studies on dexamethasone's safety and efficacy (Benzon et al., 2007).

Ecological Implications Post-COVID-19

The widespread use of dexamethasone for treating COVID-19 has raised concerns about its ecological impact, particularly on aquatic ecosystems. Research highlights the need for comprehensive studies on the fate and effects of dexamethasone in the environment, emphasizing the balance between human health benefits and ecological integrity (Musee et al., 2021).

Oncolytic Potential in Glioblastoma

Studies have explored the oncolytic potential of dexamethasone in glioblastoma cell cultures. Determining the lethal dose for glioblastoma cells could open pathways for using dexamethasone in targeted cancer therapy, although achieving effective concentrations locally without systemic toxicity remains a challenge (Maciunas et al., 1993).

Glucocorticoid Sensitivity in Mood Disorders

Research into glucocorticoid sensitivity, particularly through the dexamethasone suppression test (DST), sheds light on its relevance in diagnosing and understanding mood disorders. The variability in DST responses among psychiatric patients underscores the complex role of glucocorticoids in mental health, suggesting potential diagnostic and therapeutic implications (Spijker & van Rossum, 2011).

Mechanism of Action

Target of Action

Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids . DBGSS also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Mode of Action

DBGSS acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways . The activation of these pathways results in a wide range of physiological effects .

Biochemical Pathways

The activation of the glucocorticoid receptor by DBGSS affects several biochemical pathways. These include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor and interleukin-6 . Furthermore, DBGSS demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .

Pharmacokinetics

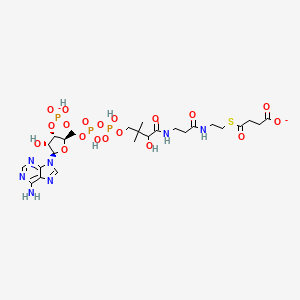

It’s known that dexamethasone, from which dbgss is derived, is 6-hydroxylated by cyp3a4 to 6α- and 6β-hydroxydexamethasone . Dexamethasone is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic processes may influence the ADME properties of DBGSS.

Result of Action

The result of DBGSS’s action at the molecular and cellular level is the inhibition of pro-inflammatory cytokine production . This leads to a reduction in inflammation and associated symptoms .

Biochemical Analysis

Biochemical Properties

Dexamethasone β-D-Glucuronide Sodium Salt acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways that manifest in a wide range of physiological effects . Additionally, DBGSS exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Cellular Effects

This compound has diverse biochemical and physiological effects on cells. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor and interleukin-6 . Furthermore, it demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and activating the glucocorticoid receptor . This initiates downstream signaling pathways that result in a wide range of physiological effects . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .

properties

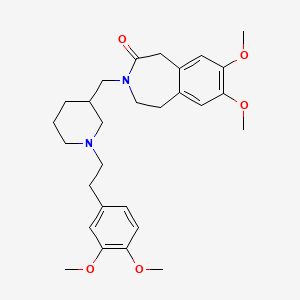

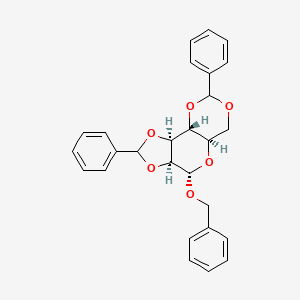

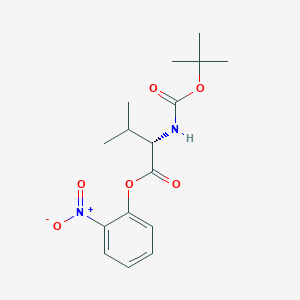

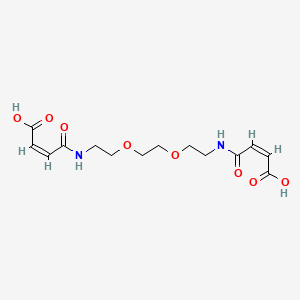

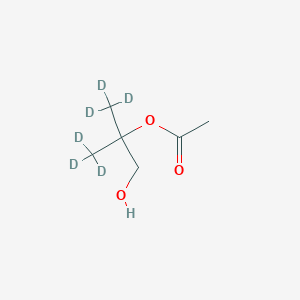

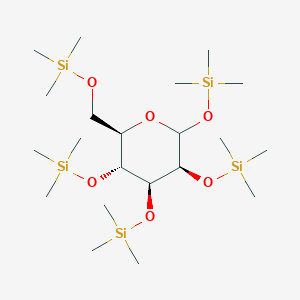

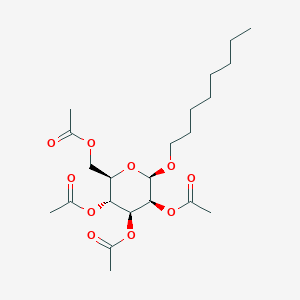

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dexamethasone β-D-Glucuronide Sodium Salt involves the conversion of Dexamethasone to its glucuronide derivative followed by the addition of sodium salt.", "Starting Materials": [ "Dexamethasone", "Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Dexamethasone is reacted with Glucuronic acid in the presence of DCC and DMAP to form Dexamethasone β-D-Glucuronide.", "The resulting product is purified and then treated with NaOH to form Dexamethasone β-D-Glucuronide Sodium Salt.", "The final product is isolated by precipitation with NaCl and purified by washing with water." ] } | |

CAS RN |

105088-08-2 |

Molecular Formula |

C₂₈H₃₆FNaO₁₁ |

Molecular Weight |

590.57 |

synonyms |

(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.